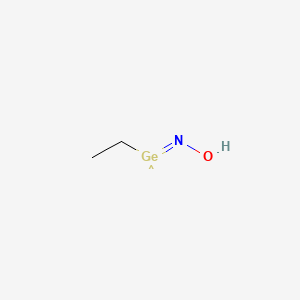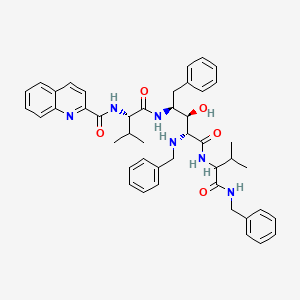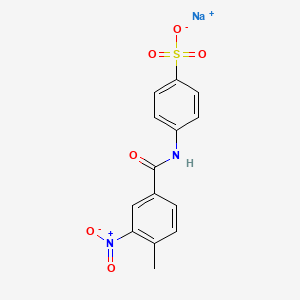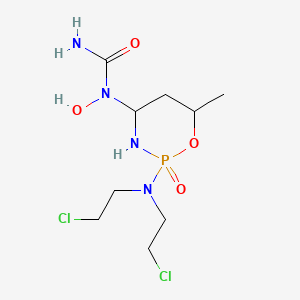
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organophosphorus compound It is known for its unique structure, which includes a urea moiety and a phosphoramide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification steps, including recrystallization and chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It serves as a building block for more complex molecules.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs.
Medicine
Medically, the compound is explored for its cytotoxic properties, which can be harnessed to target cancer cells selectively. Its unique structure allows it to interact with specific molecular targets in cancer cells.
Industry
Industrially, the compound is used in the production of specialized polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets include DNA strands and associated enzymes involved in replication and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another phosphoramide compound used in chemotherapy.
Ifosfamide: A structural analog with similar anticancer properties.
Melphalan: An alkylating agent with a different mechanism but similar applications.
Uniqueness
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structure, which combines a urea moiety with a phosphoramide group
Propriétés
Numéro CAS |
97139-13-4 |
|---|---|
Formule moléculaire |
C9H19Cl2N4O4P |
Poids moléculaire |
349.15 g/mol |
Nom IUPAC |
1-[2-[bis(2-chloroethyl)amino]-6-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-7-6-8(15(17)9(12)16)13-20(18,19-7)14(4-2-10)5-3-11/h7-8,17H,2-6H2,1H3,(H2,12,16)(H,13,18) |
Clé InChI |
IRKDAKIRTLSZFV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NP(=O)(O1)N(CCCl)CCCl)N(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



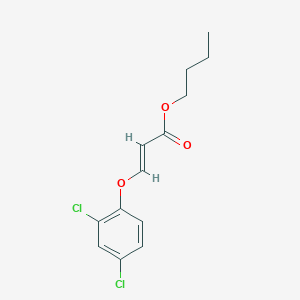
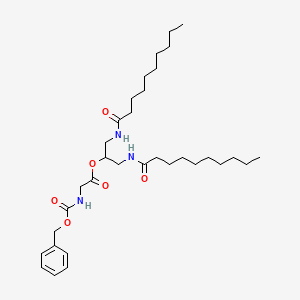
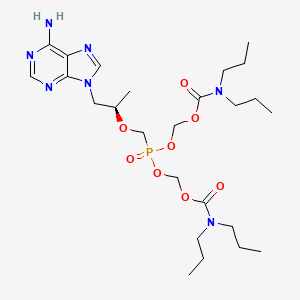
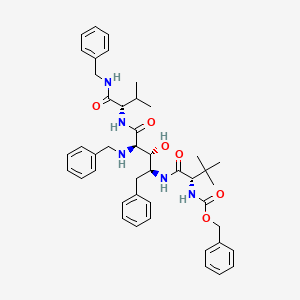

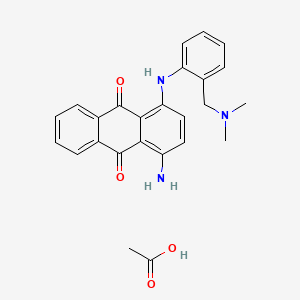
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
